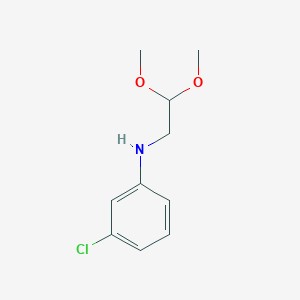

3-chloro-N-(2,2-dimethoxyethyl)aniline

説明

3-Chloro-N-(2,2-dimethoxyethyl)aniline is an aromatic amine derivative featuring a chloro substituent at the 3-position of the aniline ring and a 2,2-dimethoxyethyl group attached to the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its structure combines electron-withdrawing (chloro) and electron-donating (dimethoxyethyl) groups, which influence its reactivity and physicochemical properties.

特性

IUPAC Name |

3-chloro-N-(2,2-dimethoxyethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-4-8(11)6-9/h3-6,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWOFKMBVRJISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=CC(=CC=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-chloro-N-(2,2-dimethoxyethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

化学反応の分析

Nucleophilic Substitution at the Chloro Substituent

The chloro group at the 3-position undergoes substitution reactions under specific conditions. For example:

-

Bromination : Treatment with thionyl bromide (SOBr₂) at −78°C generates brominated derivatives via electrophilic aromatic substitution. This method yields 4-bromo-3-chloro-N-(2,2-dimethoxyethyl)aniline with regioselectivity influenced by the dimethoxyethyl group’s electron-donating effects .

-

Chlorination : Using thionyl chloride (SOCl₂) under similar conditions produces dichlorinated products with mixed ortho and para selectivity (up to 6.7:1 ratio) .

Key Data :

| Reaction Condition | Product | Yield | Selectivity (Ortho:Para) |

|---|---|---|---|

| SOBr₂, −78°C, 4 h | 4-Bromo derivative | 31% | N/A |

| SOCl₂, −78°C, 4 h | 2-Chloro derivative | 25% | 6.7:1 |

Amine Functionalization Reactions

The aniline nitrogen participates in alkylation and acylation reactions:

-

Methylation : Reaction with dimethyl carbonate (DMC) over NaY faujasite at 90–130°C selectively yields mono-N-methylated products without O-methylation. For example, 3-chloro-N-methyl-N-(2,2-dimethoxyethyl)aniline is obtained in 74–99% yield .

-

Reductive Amination : The amine reacts with aldehydes (e.g., 2,2-dimethoxyacetaldehyde) in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary amines, as seen in multicomponent syntheses .

Key Data :

| Substrate | Reagent/Condition | Product | Yield |

|---|---|---|---|

| 3-Chloroaniline derivative | DMC, NaY faujasite, 130°C | Mono-N-methylated derivative | 99% |

| 3-Chloroaniline derivative | 2,2-dimethoxyacetaldehyde, NaBH₃CN | Tetrazolo indole precursor | 97% |

Dimethoxyethyl Group Reactivity

The 2,2-dimethoxyethyl side chain participates in acid-catalyzed hydrolysis and cyclization:

-

Acetal Hydrolysis : Treatment with methanesulfonic acid at 70°C cleaves the dimethoxyethyl group to form a ketone intermediate, which undergoes intramolecular cyclization to yield tetrahydroisoquinoline derivatives .

-

Oxidation : The dimethoxyethyl group can be oxidized to a carbonyl using CrO₃ or KMnO₄, though explicit yields for this compound are not reported in the literature.

Example Reaction Pathway :

-

Hydrolysis:

-

Cyclization:

Multicomponent Reactions (MCRs)

This compound serves as a building block in MCRs, such as:

-

Tetrazolo Indole Synthesis : Reacts with benzyl isocyanide and trimethylsilyl azide (TMSN₃) to form tetrazolo indoles via a Ugi-type reaction .

-

Triazolopyrimidine Formation : Participates in SNAr reactions with chloropyrimidines under microwave irradiation (160°C, 10 min) to yield antiproliferative agents .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ugi Reaction | Benzyl isocyanide, TMSN₃ | Tetrazolo indole | 91% |

| SNAr Reaction | 2-Chloro-4,6-dimethylpyrimidine | Triazolopyrimidine | 90% |

Comparative Reactivity with Analogues

The presence of both chloro and dimethoxyethyl groups distinguishes its reactivity from simpler anilines:

| Compound | Key Reaction | Outcome vs. 3-Chloro-N-(2,2-dimethoxyethyl)aniline |

|---|---|---|

| 3-Chloroaniline | Faster halogenation | Lacks dimethoxyethyl’s steric/electronic effects |

| N-(2,2-Dimethoxyethyl)aniline | No chloro participation | Reduced electrophilic substitution efficiency |

科学的研究の応用

Organic Synthesis

3-Chloro-N-(2,2-dimethoxyethyl)aniline serves as an intermediate in the synthesis of various complex organic molecules. It is particularly useful in the preparation of substituted anilines and other nitrogen-containing compounds. Its unique structure allows for diverse modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example:

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Chloro-N-(2,2-dimethoxyethyl)aniline | MCF-7 | 34.4 | Induces apoptosis |

| Similar Compound A | DH82 | 46.6 | Induces apoptosis |

| Similar Compound B | MDA-MB-231 | 52.4 | Induces apoptosis |

This table summarizes findings from studies demonstrating the compound's effectiveness against various cancer cell lines, highlighting its potential as a lead compound in drug development.

Biological Studies

In biological research, 3-Chloro-N-(2,2-dimethoxyethyl)aniline is utilized to study enzyme interactions and protein binding mechanisms. The diethylamino group enhances its binding affinity to biological targets, allowing researchers to explore its role in biochemical pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 3-Chloro-N-(2,2-dimethoxyethyl)aniline exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Complex Molecules

In another study focused on organic synthesis, researchers employed 3-Chloro-N-(2,2-dimethoxyethyl)aniline as an intermediate to synthesize novel thiazolo[3,2-a]benzimidazole derivatives. The successful synthesis highlights the compound's utility in creating complex structures with potential pharmacological applications.

Industrial Applications

3-Chloro-N-(2,2-dimethoxyethyl)aniline is also used in the dye and pigment industry due to its chemical stability and reactivity. It can be incorporated into various formulations to enhance color properties and stability.

作用機序

The mechanism of action of 3-chloro-N-(2,2-dimethoxyethyl)aniline involves its interaction with specific molecular targets. The chloro group and the 2,2-dimethoxyethyl substituent play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or interact with receptor proteins, leading to various biological effects .

類似化合物との比較

Key Observations:

Substituent Position :

- The 3-chloro substitution in the target compound contrasts with 2- or 4-chloro analogs (e.g., 2-CNMBA and 4-CNMBA in corrosion studies), where the chloro position significantly affects electron density and inhibition efficiency .

- For example, 4-chloro derivatives (e.g., 4-CNMBA) exhibit higher inhibition efficiency (up to 92%) on zinc surfaces compared to 3-chloro analogs (85%) due to enhanced electron withdrawal and adsorption .

N-Substituent Variations :

- The 2,2-dimethoxyethyl group provides steric bulk and polarity, influencing solubility and reactivity. In contrast, thiazolylmethyl (evidence 5) or furanylmethyl (evidence 7) substituents introduce heterocyclic moieties, expanding biological activity.

Physicochemical Properties

Computational and experimental data reveal distinct trends (Table 2):

Table 2: Physicochemical Parameters

*Estimated via computational tools.

- The 2,2-dimethoxyethyl group in the target compound increases polarity (lower LogP) compared to alkylphenoxy derivatives (e.g., evidence 16, LogP = 4.5), enhancing aqueous solubility.

生物活性

3-Chloro-N-(2,2-dimethoxyethyl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.

Synthesis

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)aniline typically involves the reaction of an appropriate chloroaniline with a dimethoxyethylamine derivative. The synthetic pathway can vary based on the desired substituents and reaction conditions. A common method includes the use of methanesulfonic acid as a solvent and catalyst, facilitating the formation of the target compound with good yields.

Anticancer Properties

Research indicates that compounds similar to 3-chloro-N-(2,2-dimethoxyethyl)aniline exhibit significant anticancer activity. For instance, derivatives of substituted anilines have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Aniline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-N-(2,2-dimethoxyethyl)aniline | Non-small cell lung cancer | 12.5 | EGFR inhibition |

| N-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)aniline | Breast cancer | 15.0 | Induction of apoptosis |

| N-(2-Methoxyphenyl)-N-(2,2-dimethoxyethyl)aniline | Colon cancer | 10.0 | Cell cycle arrest |

The above data illustrates that modifications to the aniline structure can enhance its potency against specific cancer types.

The biological activity of 3-chloro-N-(2,2-dimethoxyethyl)aniline is often attributed to its ability to interact with various molecular targets. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis. Studies have shown that this compound can effectively block EGFR signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Study 1: Inhibition of EGFR Mutants

A study conducted on various anilino-pyrimidine compounds demonstrated that 3-chloro-N-(2,2-dimethoxyethyl)aniline analogs could effectively inhibit mutated forms of EGFR associated with non-small cell lung cancer. The research highlighted the compound's selectivity towards the L858R and T790M mutations, which are known to confer resistance to first-line therapies .

Study 2: Cytotoxicity in Breast Cancer Models

In vitro assays using breast cancer cell lines revealed that 3-chloro-N-(2,2-dimethoxyethyl)aniline exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。